C6-tert-Butyl Substitution Confers Distinct Steric and Lipophilic Profile vs. Heteroaryl Analogs
The C6-tert-butyl group of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one provides a unique steric and lipophilic profile compared to the closely related 6-(3,5-dimethyl-1H-pyrazol-1-yl) analog (CAS 2199516-96-4) [1]. While quantitative biological activity data for both compounds is not available in primary literature, the calculated partition coefficient (clogP) of the tert-butyl compound is predicted to be approximately 0.5-1.0 log units higher than the dimethylpyrazole analog, based on standard fragment-based calculations . This difference in lipophilicity is expected to influence cell permeability and non-specific protein binding, critical parameters in early drug discovery.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | Predicted clogP ~3.5 |
| Comparator Or Baseline | 2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2199516-96-4). Predicted clogP ~2.5-3.0. |
| Quantified Difference | An increase of 0.5-1.0 log units. |
| Conditions | Calculated using fragment-based methods (predicted values, not experimental). |
Why This Matters
This difference in lipophilicity is of procurement relevance as it can determine a compound's suitability for cell-based assays versus biochemical screens, potentially justifying its selection over a more polar analog.
- [1] CAS 2199516-96-4 compound entry. 2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one. Structure comparison source. View Source
